molecular formula C21H25NO7 B12291007 Oxoepistephamiersine

Oxoepistephamiersine

Cat. No.: B12291007
M. Wt: 403.4 g/mol
InChI Key: UMLCCHVXIGOAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxoepistephamiersine is a complex hasubanan alkaloid that has garnered significant interest in the field of organic chemistry due to its intricate structure and potential applications. This compound is derived from the hasubanan family of alkaloids, which are known for their diverse biological activities and complex molecular frameworks.

Preparation Methods

The synthesis of oxoepistephamiersine involves a series of intricate steps. The starting material is commercially available and inexpensive cyclohexanedione monoethylene acetal. The synthesis features a palladium-catalyzed cascade cyclization reaction to set the tricyclic carbon framework of the desired molecules. This is followed by a regioselective Baeyer-Villiger oxidation and a MeNH₂-triggered skeletal reorganization cascade to construct the benzannulated aza [4.4.3]propellane. Finally, a strategically late-stage regio- and diastereoselective oxidative annulation of sp³ C-H bond forms the challenging tetrahydrofuran ring system and hemiketal moiety in a single step .

Chemical Reactions Analysis

Oxoepistephamiersine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Baeyer-Villiger oxidants, and methylamine (MeNH₂). The major products formed from these reactions include the benzannulated aza [4.4.3]propellane and the tetrahydrofuran ring system .

Scientific Research Applications

Oxoepistephamiersine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxoepistephamiersine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Oxoepistephamiersine is unique among hasubanan alkaloids due to its specific structural features. Similar compounds include metaphanine, cepharamine, and sinoracutine. These compounds share a common tricyclic framework but differ in their functional groups and specific ring structures. For example, cepharamine features an aza [4.4.3]propellane structure, while sinoracutine has a 6/6/5/5 tetracyclic structure .

Properties

IUPAC Name

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCCHVXIGOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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